3-(3,4-Dichlorophenyl)-1-(p-tolyl)prop-2-en-1-one
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Overview
Description
3,4-DICHLORO-4’-METHYLCHALCONE: is a chalcone derivative with the chemical formula C16H12Cl2O and a molecular weight of 291.179 g/mol . Chalcones are aromatic ketones that form the central core of many important biological compounds. They are known for their diverse pharmacological activities and are biogenetic precursors of flavonoids and isoflavonoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DICHLORO-4’-METHYLCHALCONE typically involves the Claisen-Schmidt condensation reaction between 3,4-dichlorobenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an ethanol or methanol solvent . The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as recrystallization or column chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 3,4-DICHLORO-4’-METHYLCHALCONE can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like can be used for epoxidation.
Reduction: or with a palladium catalyst can be employed for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium carbonate (K2CO3) .
Major Products:
- Various substituted chalcones from substitution reactions .
Epoxides: from oxidation.
Dihydrochalcones: from reduction.
Scientific Research Applications
Chemistry:
- Used as a precursor for synthesizing other complex organic molecules.
- Employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine:
- Exhibits antibacterial , antifungal , anti-inflammatory , and anticancer properties .
- Investigated for its potential to inhibit enzymes and pathways involved in disease processes .
Industry:
- Potential applications in the development of pharmaceuticals and agrochemicals .
- Used in the synthesis of materials with specific properties for industrial applications .
Mechanism of Action
The mechanism of action of 3,4-DICHLORO-4’-METHYLCHALCONE involves its interaction with various molecular targets and pathways:
Inhibition of Enzymes: The compound can inhibit enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential microbial enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Comparison:
- 3,4-DICHLORO-4’-METHYLCHALCONE is unique due to the presence of two chlorine atoms at the 3 and 4 positions on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other chalcones with different substitution patterns .
- The presence of chlorine atoms enhances its lipophilicity and electron-withdrawing effects , which can affect its interaction with biological targets and its overall pharmacological profile .
Properties
CAS No. |
86710-09-0 |
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Molecular Formula |
C16H12Cl2O |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12Cl2O/c1-11-2-6-13(7-3-11)16(19)9-5-12-4-8-14(17)15(18)10-12/h2-10H,1H3/b9-5+ |
InChI Key |
UPSMETLAEOAZHC-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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